4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Attachment of the Methoxyphenyl Group:
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism of action of 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of enzyme activity, potentially through binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
4-{[(2E)-5-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-{[(2E)-5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may confer unique electronic properties, affecting its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C19H17N3O5S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[[5-[2-(3-methoxyanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H17N3O5S/c1-27-14-4-2-3-13(9-14)20-16(23)10-15-17(24)22-19(28-15)21-12-7-5-11(6-8-12)18(25)26/h2-9,15H,10H2,1H3,(H,20,23)(H,25,26)(H,21,22,24) |
InChI Key |
VNRJNQGXQOCWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2 |
Origin of Product |
United States |
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